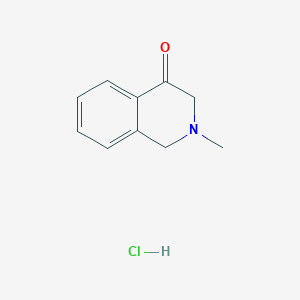2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride
CAS No.: 20458-78-0
Cat. No.: VC6505348
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20458-78-0 |
|---|---|
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 |
| IUPAC Name | 2-methyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO.ClH/c1-11-6-8-4-2-3-5-9(8)10(12)7-11;/h2-5H,6-7H2,1H3;1H |
| Standard InChI Key | PLEIDJJHEZAXDE-UHFFFAOYSA-N |
| SMILES | CN1CC2=CC=CC=C2C(=O)C1.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride features a bicyclic framework comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. The methyl group at position 2 and the ketone at position 4 define its stereoelectronic properties. X-ray crystallography and NMR studies confirm the planar benzene moiety and the chair-like conformation of the tetrahydroisoquinoline system . The hydrochloride salt forms via protonation of the tertiary nitrogen, enhancing crystallinity and stability.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.67 g/mol |
| IUPAC Name | 2-Methyl-2,3-dihydro-4H-isoquinolin-4-one hydrochloride |
| SMILES | Cl.ClC1=CC=CC=C1C(=O)N2C(C)CCC2 |
Stereochemical Considerations
Synthetic Methodologies
Grignard Reagent-Mediated Cyclization
A robust synthesis involves reacting ketoamides with organomagnesium compounds followed by acid-catalyzed cyclization. For example, treatment of -acyl ketoamides with methylmagnesium bromide generates tertiary alcohols, which undergo dehydration in the presence of -toluenesulfonic acid (PTSA) to yield the tetrahydroisoquinoline core . This method achieves yields exceeding 90% and tolerates diverse substituents on the aromatic ring.
Table 2: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| PTSA | 25 | 92 |
| H2SO4 | 40 | 85 |
| HCl | 25 | 78 |
Mannich and Sn2 Cascade Reactions
Recent advances employ catalyst-free Mannich reactions to construct the isoquinoline skeleton. Reacting 2-bromophenylacetic acid derivatives with nitroalkanes under basic conditions initiates a cascade sequence, forming the tetrahydroisoquinoline ring via intramolecular nucleophilic substitution . This approach avoids metal catalysts and simplifies purification, though yields are moderate (70–80%).
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents like water and methanol (>50 mg/mL) but limited solubility in apolar solvents. Stability studies indicate decomposition above 200°C, with the ketone group prone to reduction under harsh conditions .
Spectroscopic Characterization
-
IR: Strong absorption at 1654 cm confirms the carbonyl group .
-
H NMR: Distinct signals at δ 3.13 ppm (singlet, N–CH) and δ 4.69–4.50 ppm (multiplet, CH groups) .
Pharmacological Activity
Contractile Effects on Smooth Muscle
In vitro assays using guinea pig gastric smooth muscle demonstrate dose-dependent contractions (EC = 51 μM). The mechanism involves partial agonism of muscarinic receptors, as evidenced by attenuation with atropine . Structural analogs with bulkier substituents show reduced efficacy, highlighting the importance of the methyl group for receptor interaction.
| Precaution | Implementation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use fume hood |
| First Aid | Rinse skin/eyes with water |
Environmental Impact
No ecotoxicity data are available. Predicted biodegradability is low (BIOWIN 0.1), necessitating controlled disposal .
Applications and Future Directions
Medicinal Chemistry
The tetrahydroisoquinoline scaffold is a privileged structure in drug design. Derivatives of 2-methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride may serve as leads for:
-
Gastroprokinetic agents: Enhancing gastric motility via muscarinic receptor activation.
-
Antipsychotics: Dopamine receptor modulation for treating schizophrenia .
-
Anticancer agents: Intercalation with DNA, as seen in related isoquinoline alkaloids.
Synthetic Intermediates
The compound’s ketone and amine functionalities enable derivatization to:
-
Phenethylamine analogs: Via reductive amination.
-
Heterocyclic fused systems: Using cycloaddition reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume